molecular formula C10H7N3O2S B11994552 1-Cyano-2-(4-nitrophenyl)ethyl thiocyanate CAS No. 5155-67-9

1-Cyano-2-(4-nitrophenyl)ethyl thiocyanate

Cat. No.: B11994552
CAS No.: 5155-67-9
M. Wt: 233.25 g/mol
InChI Key: XJQUTHDJFOSTNZ-UHFFFAOYSA-N
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Description

1-Cyano-2-(4-nitrophenyl)ethyl thiocyanate is an organic compound with the molecular formula C10H7N3O2S. This compound is characterized by the presence of a cyano group, a nitrophenyl group, and a thiocyanate group. It is used in various chemical reactions and has applications in scientific research, particularly in the synthesis of heterocyclic compounds.

Preparation Methods

Synthetic Routes and Reaction Conditions

1-Cyano-2-(4-nitrophenyl)ethyl thiocyanate can be synthesized through the reaction of 2-cyano-N-(4-nitrophenyl)acetamide with thiophosgene in the presence of a base such as triethylamine. The reaction is typically carried out in an organic solvent like dichloromethane at room temperature. The product is then purified through recrystallization or column chromatography .

Industrial Production Methods

Industrial production of this compound involves similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in scaling up the production process while maintaining safety and efficiency .

Chemical Reactions Analysis

Types of Reactions

1-Cyano-2-(4-nitrophenyl)ethyl thiocyanate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

1-Cyano-2-(4-nitrophenyl)ethyl thiocyanate is used in various scientific research applications, including:

Mechanism of Action

The mechanism of action of 1-Cyano-2-(4-nitrophenyl)ethyl thiocyanate involves its interaction with biological molecules. The cyano group can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to inhibition of their activity. The nitrophenyl group can participate in redox reactions, affecting cellular processes. The thiocyanate group can undergo substitution reactions, leading to the formation of new compounds with biological activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-Cyano-2-(4-nitrophenyl)ethyl thiocyanate is unique due to the presence of the nitrophenyl group at the para position, which influences its reactivity and biological activity. The compound’s structure allows for specific interactions with biological targets, making it valuable in medicinal chemistry and drug development .

Properties

CAS No.

5155-67-9

Molecular Formula

C10H7N3O2S

Molecular Weight

233.25 g/mol

IUPAC Name

[1-cyano-2-(4-nitrophenyl)ethyl] thiocyanate

InChI

InChI=1S/C10H7N3O2S/c11-6-10(16-7-12)5-8-1-3-9(4-2-8)13(14)15/h1-4,10H,5H2

InChI Key

XJQUTHDJFOSTNZ-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1CC(C#N)SC#N)[N+](=O)[O-]

Origin of Product

United States

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